Arsorothioic trifluoride

Description

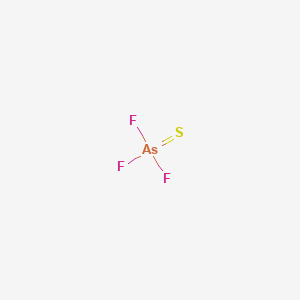

Arsenic trifluoride (AsF₃), systematically named trifluoroarsane, is an inorganic compound with the chemical formula AsF₃. It is a colorless, volatile liquid at room temperature, characterized by its trigonal pyramidal molecular geometry, akin to other Group 15 trifluorides such as phosphorus trifluoride (PF₃) and nitrogen trifluoride (NF₃). Arsenic trifluoride is highly toxic, reflecting arsenic’s inherent toxicity, and is primarily used in specialized chemical syntheses and as a fluorinating agent. Key identifiers include its PubChem CID (24571) and EC number (232-060-0) .

Properties

CAS No. |

119222-03-6 |

|---|---|

Molecular Formula |

AsF3S |

Molecular Weight |

163.98 g/mol |

IUPAC Name |

trifluoro(sulfanylidene)-λ5-arsane |

InChI |

InChI=1S/AsF3S/c2-1(3,4)5 |

InChI Key |

FJQPIMWCRQSCRN-UHFFFAOYSA-N |

Canonical SMILES |

F[As](=S)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsorothioic trifluoride typically involves the reaction of arsenic compounds with sulfur and fluorine sources. One common method is the fluorination of arsenic trisulfide using a fluorinating agent such as sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous materials. The production process must adhere to strict safety and environmental regulations to prevent any adverse effects.

Chemical Reactions Analysis

Types of Reactions

Arsorothioic trifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield arsenic pentafluoride, while reduction may produce arsenic trifluoride.

Scientific Research Applications

Arsorothioic trifluoride has several applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and medical treatments.

Industry: this compound is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which arsorothioic trifluoride exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with other atoms, leading to significant changes in the structure and function of the target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoride Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Geometry | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Arsenic Trifluoride | AsF₃ | Trigonal Pyramidal | 63 | -8.5 | 2.67 |

| Boron Trifluoride (BF₃) | BF₃ | Trigonal Planar | -100 | -127 | 0.0029 (gas) |

| Phosphorus Trifluoride (PF₃) | PF₃ | Trigonal Pyramidal | -101 | -151 | 0.0039 (gas) |

| Chlorine Trifluoride (ClF₃) | ClF₃ | T-shaped | 11.8 | -76.3 | 1.77 |

Key Observations :

- Physical State : AsF₃ is a liquid at room temperature, contrasting with gaseous BF₃ and PF₃. ClF₃ is a reactive liquid with a higher boiling point due to stronger intermolecular forces .

Arsenic Trifluoride (AsF₃) :

- Reactivity : Acts as a Lewis acid, though weaker than BF₃. Reacts with water to release HF and As(OH)₃.

- Applications: Used in organic fluorination reactions and as a precursor for arsenic-containing materials. Limited industrial use due to toxicity .

Boron Trifluoride (BF₃) :

- Reactivity : Strong Lewis acid, forms stable complexes with Lewis bases (e.g., ethers, amines).

- Applications : Catalyst in petrochemical alkylation, polymerization, and electronics manufacturing. Market growth driven by demand in organic synthesis (CAGR 6.3% from 2024–2032) .

Phosphorus Trifluoride (PF₃) :

- Reactivity : Weak Lewis acid; acts as a ligand in transition metal complexes.

- Applications : Semiconductor industry, flame retardants, and specialty chemicals. Market projected to grow through 2030 due to electronics demand .

Chlorine Trifluoride (ClF₃) :

Research and Industrial Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.